molecular formula C11H9F3INO3 B15227502 Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B15227502
M. Wt: 387.09 g/mol
InChI Key: JPFUSCSGSQMZLQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group enhances its binding affinity to certain proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate can be compared with other fluorinated benzoates and iodinated compounds. Similar compounds include:

  • Ethyl 3-iodobenzoate
  • Ethyl 4-(2,2,2-trifluoroacetamido)benzoate
  • Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

What sets this compound apart is its unique combination of iodine and trifluoroacetamido groups, which confer distinct reactivity and selectivity properties .

Biological Activity

Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester group attached to a benzoate moiety, which is further substituted with iodine and a trifluoroacetamido group. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by interacting with their active sites. The iodine atom can participate in halogen bonding, enhancing the binding affinity to target proteins.
  • Protein Interactions : The trifluoroacetamido group facilitates hydrogen bonding with amino acid residues in proteins, potentially altering their conformation and function.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting various enzymes. For instance:

  • VEGFR-2 Inhibition : In vitro studies have demonstrated that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound binds effectively to the ATP-binding site of VEGFR-2, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .
Target Enzyme Inhibition Type Binding Affinity (kcal/mol)
VEGFR-2Competitive-20.20

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to evaluate its unique properties:

Compound Substituents Biological Activity
Ethyl 3-iodobenzoateIodineModerate enzyme inhibition
Ethyl 4-(2,2,2-trifluoroacetamido)benzoateTrifluoroacetamidoWeak enzyme inhibition
Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoateBromineLow binding affinity

Case Studies

  • Cancer Research : A study investigating the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt signaling pathways mediated by VEGFR-2 .
  • Enzyme Kinetics : Kinetic studies showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This was assessed using Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Properties

Molecular Formula

C11H9F3INO3

Molecular Weight

387.09 g/mol

IUPAC Name

ethyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H9F3INO3/c1-2-19-9(17)6-3-4-8(7(15)5-6)16-10(18)11(12,13)14/h3-5H,2H2,1H3,(H,16,18)

InChI Key

JPFUSCSGSQMZLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Origin of Product

United States

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